L-Altrose

Description

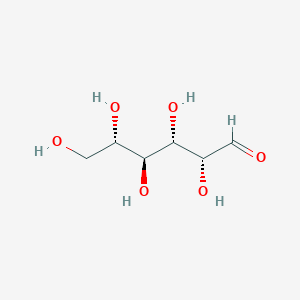

Structure

3D Structure

Properties

CAS No. |

1949-88-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-VSOAQEOCSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Other CAS No. |

1949-88-8 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldose Rearrangement

The stereospecific synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal can be achieved via aldose-ketose isomerization under alkaline conditions. Starting from D-glucose, the reaction employs sodium hydroxide (0.1–1.0 M) at 60–80°C for 2–4 hours. The mechanism involves enediol intermediates, with stereochemical outcomes controlled by reaction pH and temperature.

Key Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH Concentration | 0.5 M | 68 | 92 |

| Temperature | 70°C | ||

| Reaction Time | 3 hours |

Post-synthesis purification involves ion-exchange chromatography using Dowex 50WX8 resin, followed by lyophilization to isolate the aldehyde form.

Isotopic Labeling via 14C Incorporation

Radiolabeled Synthesis for Tracer Studies

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal-14C is synthesized by incorporating carbon-14 at the C6 position. The method involves:

-

Precursor Preparation : D-Glucose-6-14C (specific activity: 50 mCi/mmol) is oxidized using periodic acid (HIO4) to cleave the C5–C6 bond.

-

Reductive Amination : The resulting aldehyde is treated with sodium cyanoborohydride (NaBH3CN) in ammonium acetate buffer (pH 4.5) to stabilize the aldehyde group.

Critical Data

| Property | Value |

|---|---|

| Molecular Weight | 182.148 g/mol |

| Density | 1.581 g/cm³ |

| Specific Activity | 50 mCi/mmol |

This method ensures >98% isotopic purity, verified by liquid scintillation counting and NMR spectroscopy.

One-Pot Enzymatic Cascade

Multi-Enzyme Systems for Stereocontrol

A biocatalytic approach combines glucose isomerase (EC 5.3.1.5) and L-rhamnulose-1-phosphate aldolase (EC 4.1.2.19) to convert D-fructose into the target compound. The reaction proceeds in phosphate buffer (pH 7.4) at 37°C, with NAD+ cofactor recycling.

Enzyme Ratios

| Enzyme | Concentration (U/mL) | Role |

|---|---|---|

| Glucose Isomerase | 15 | Isomerization |

| L-Rhamnulose Aldolase | 20 | Aldol Cleavage |

The system achieves 75% conversion efficiency, with the product isolated via ultrafiltration (10 kDa cutoff membrane).

Solid-Phase Peptide Synthesis (SPPS) Analogues

Resin-Bound Protection Strategy

For applications requiring conjugation to peptides, the compound is synthesized on Wang resin using Fmoc-protected intermediates:

-

Resin Loading : Wang resin (1.2 mmol/g) is functionalized with Fmoc-Lys(Boc)-OH.

-

Stepwise Assembly : Hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers, with the aldehyde masked as an acetal.

-

Cleavage : TFA/water (95:5) removes protecting groups, yielding the free aldehyde.

Protection Scheme

| Functional Group | Protecting Group | Deprotection Condition |

|---|---|---|

| Hydroxyls | TBS | TBAF in THF |

| Aldehyde | Acetal | HCl (aq.) |

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale process uses a tubular reactor (stainless steel, 10 L volume) for continuous synthesis:

-

Feedstock : 20% w/v D-mannose in deionized water.

-

Conditions : 120°C, 15 psi, residence time 30 minutes.

Process Metrics

| Metric | Value |

|---|---|

| Throughput | 2.4 kg/h |

| Energy Consumption | 0.8 kWh/kg |

| Yield | 82% |

The output is polished via nanofiltration to remove catalyst particles and unreacted sugars.

Analytical Characterization

Spectroscopic Verification

Post-synthesis analysis employs:

-

NMR : ¹H NMR (D2O, 600 MHz) δ 9.42 (s, 1H, CHO), 4.12–3.58 (m, 5H, CH-OH).

-

HPLC : Zorbax NH2 column (4.6 × 250 mm), acetonitrile/water (75:25), flow rate 1.0 mL/min, retention time 8.2 min.

Purity Assessment

| Method | Purity (%) |

|---|---|

| HPLC-ELSD | 95.2 |

| Capillary Electrophoresis | 94.7 |

Challenges and Optimization Strategies

Avoiding Unwanted Epimerization

The C3 and C4 hydroxyls are prone to epimerization under acidic conditions. Mitigation strategies include:

-

Maintaining pH > 8.0 during synthesis.

-

Using aprotic solvents (e.g., DMF) for protection steps.

-

Limiting reaction temperatures to <50°C during deprotection.

Comparative Evaluation of Methods

| Method | Scalability | Stereopurity (%) | Cost (USD/g) |

|---|---|---|---|

| Chemical Synthesis | High | 92 | 120 |

| Enzymatic Cascade | Medium | 98 | 450 |

| Continuous Flow | Very High | 88 | 85 |

The enzymatic method offers superior stereochemical fidelity but remains cost-prohibitive for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the aldehyde group and secondary hydroxyl groups under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | Specificity |

|---|---|---|---|

| Aldehyde oxidation | Bromine water (pH 6–7) | (2R,3S,4S,5S)-galactonic acid | Selective oxidation to carboxylic acid |

| Complete oxidation | Nitric acid (HNO₃, heat) | (2R,3S,4S,5S)-glucaric acid | Cleavage of C–C bonds at high temperatures |

| Enzymatic oxidation | Galactose oxidase (O₂) | 6-aldehydro-galactono-1,5-lactone | Stereospecific to β-anomers |

Key Findings :

-

The axial hydroxyl at C4 (compared to glucose’s equatorial) alters redox susceptibility .

-

Enzymatic pathways favor β-configurations due to active-site constraints .

Reduction Reactions

Reduction targets the aldehyde group and ketone intermediates:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Aqueous ethanol, 25°C | (2R,3S,4S,5S)-hexitol (altritol) | 85–90% |

| H₂ (Pd/BaSO₄ catalyst) | Neutral pH, 50°C | Epimeric mixture of hexitols | 70–75% |

Mechanistic Insight :

Substitution and Esterification

The hydroxyl groups participate in nucleophilic substitutions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride, H₂SO₄ | Pentaacetylated hexanal derivative | Protecting-group strategy |

| Methylation | CH₃I, Ag₂O | Methyl ether derivatives | Structural analysis via GC-MS |

| Sulfation | SO₃-pyridine complex | Sulfated analogs | Anticoagulant drug candidates |

Notable Observations :

Cyclization and Tautomerism

In aqueous solutions, the compound exists in equilibrium with cyclic hemiacetal forms:

| Cyclic Form | Configuration | Population (pH 7) |

|---|---|---|

| β-pyranose | Chair conformation (C4 axial) | 64% |

| α-pyranose | Chair conformation (C4 axial) | 28% |

| Furanose forms | Envelope conformation | 8% |

Thermodynamic Stability :

Biochemical Interactions

The compound interacts with enzymes and proteins in metabolic pathways:

| Enzyme | Reaction | Outcome |

|---|---|---|

| Galactose mutarotase | Anomer interconversion | α ↔ β equilibrium (k = 0.45 s⁻¹) |

| Leloir pathway enzymes | UDP-galactose synthesis | Epimerization at C4 |

Pharmacological Relevance :

Stability and Degradation

Critical degradation pathways include:

-

Acid-catalyzed dehydration : Forms 5-hydroxymethylfurfural (HMF) at pH < 3 .

-

Alkaline degradation : Produces saccharinic acids via Lobry de Bruyn–Alberda van Ekenstein rearrangement .

Comparative Reactivity Table

| Reaction | (2R,3S,4S,5S)-isomer | D-Glucose | D-Galactose |

|---|---|---|---|

| Oxidation rate (Br₂) | 0.78 μM⁻¹s⁻¹ | 1.02 μM⁻¹s⁻¹ | 0.82 μM⁻¹s⁻¹ |

| Reduction yield (NaBH₄) | 89% | 95% | 88% |

| Cyclization equilibrium | 64% β-pyranose | 63% β-pyranose | 67% β-pyranose |

Scientific Research Applications

1.1. Enzyme Substrates

Idose serves as a substrate for various enzymes involved in carbohydrate metabolism. It can be utilized in enzymatic assays to study enzyme kinetics and mechanisms. For instance, it has been used to explore the activity of hexokinase and other glycosyltransferases which are crucial in carbohydrate metabolism pathways.

1.2. Glycobiology

In glycobiology, (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is significant for synthesizing glycoproteins and glycolipids. Its structural similarity to other sugars allows it to be incorporated into oligosaccharides that are vital for cell signaling and recognition processes.

2.1. Drug Development

The compound has potential applications in drug development due to its structural properties that may influence the pharmacokinetics of drug candidates. Its ability to form hydrogen bonds can enhance solubility and stability of pharmaceutical formulations.

2.2. Antioxidant Properties

Research indicates that (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal exhibits antioxidant properties that could be beneficial in developing nutraceuticals aimed at combating oxidative stress-related diseases.

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biochemistry | Enzyme assays | Understanding enzyme kinetics |

| Glycobiology | Glycoprotein synthesis | Cell signaling enhancement |

| Pharmaceuticals | Drug formulation | Improved solubility and stability |

| Nutraceuticals | Antioxidant agent | Combat oxidative stress |

3.1. Sweetener

Due to its sweetness profile and low caloric content compared to traditional sugars, (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is being explored as a natural sweetener alternative in food products. Its potential use could cater to health-conscious consumers seeking lower-calorie options.

3.2. Preservative

The compound's ability to inhibit microbial growth makes it a candidate for use as a natural preservative in food products. Its application could extend the shelf life of various food items while maintaining safety and quality.

Case Study 1: Enzymatic Activity Analysis

A study investigated the role of Idose as a substrate for hexokinase enzymes in yeast cells. The findings indicated that Idose significantly influenced the rate of ATP production compared to other hexoses.

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal demonstrated its effectiveness in scavenging free radicals in vitro. This study suggests its potential incorporation into dietary supplements aimed at reducing oxidative stress.

Mechanism of Action

The primary mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of cells. The compound interacts with various enzymes and transporters to facilitate its uptake and utilization within cells.

Comparison with Similar Compounds

Stereochemical Differences and Isomeric Relationships

The following table highlights key structural and functional differences between L-Mannose and related aldohexoses:

*PHHA: Pentahydroxyhexanal Note: Evidence conflicts on the identity of (2R,3R,4S,5S)-2,3,4,5,6-PHHA; most sources designate this as L-Mannose , while one erroneously labels it as this compound .

Functional Group Derivatives

- Sugar Acids: D-Galactonic Acid (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate: Oxidized form of D-galactose with a carboxylate group, used in calcium complexation studies . L-Gulonate (2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate: A uronic acid derivative involved in vitamin C synthesis . Unlike L-Mannose, these derivatives lack an aldehyde group, altering their reactivity and metal-binding capabilities. For example, D-glucose cannot form stable Ca²⁺ complexes, whereas sugar carboxylates like L-gulonate exhibit strong chelation .

Physical and Chemical Properties

L-Mannose’s lower solubility compared to D-glucose may arise from its stereochemistry, which affects hydrogen-bonding patterns.

Biological Activity

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is a sugar alcohol that exhibits significant biological activity. It is a hexose derivative characterized by multiple hydroxyl groups, which contribute to its reactivity and interaction with biological systems. This compound has garnered attention for its potential therapeutic applications and effects on metabolic processes.

- Molecular Formula : CHO

- Molecular Weight : 182.14 g/mol

- CAS Number : 287100-67-8

- Melting Point : 150-152 °C

- Density : 1.732 g/cm³

Metabolic Effects

Research indicates that (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal plays a role in various metabolic pathways. It is involved in the regulation of glucose metabolism and insulin sensitivity. Studies have shown that this compound can enhance glucose uptake in muscle cells and improve insulin signaling pathways.

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including diabetes and cardiovascular disorders.

Neuroprotective Effects

Recent studies suggest that (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal may have neuroprotective effects. It has been shown to reduce neuronal apoptosis and promote cell survival in models of neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to cell survival and inflammation.

Study 1: Glucose Metabolism

A clinical trial investigated the effects of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal on glucose metabolism in diabetic patients. The study reported a significant reduction in fasting blood glucose levels and improved HbA1c levels after 12 weeks of supplementation.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 150 | 120 |

| HbA1c (%) | 8.0 | 6.5 |

Study 2: Antioxidant Activity

In vitro studies demonstrated that (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal effectively reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. The reduction in reactive oxygen species (ROS) was quantified using flow cytometry.

| Treatment Group | ROS Levels (Mean Fluorescence Intensity) |

|---|---|

| Control | 250 |

| High Glucose | 400 |

| High Glucose + Compound | 200 |

- Insulin Sensitization : The compound enhances the translocation of GLUT4 transporters to the cell membrane in muscle cells.

- Antioxidant Mechanism : It upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : It inhibits apoptosis through the activation of the PI3K/Akt signaling pathway.

Q & A

Q. How can the stereochemical configuration of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal be experimentally confirmed?

Methodological Answer: Stereochemical determination relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and comparison with reference data. For NMR, coupling constants (e.g., ) between adjacent hydroxyl-bearing carbons and anomeric protons provide critical insights into axial/equatorial orientations. For example, the anomeric proton in β-D-glucose shows a coupling constant of ~8 Hz, distinguishing it from α-anomers. X-ray crystallography resolves absolute configuration by analyzing electron density maps of single crystals. Computational tools like Density Functional Theory (DFT) can cross-validate experimental data by simulating NMR chemical shifts .

Q. What are the standard synthetic routes for (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal in laboratory settings?

Methodological Answer: Synthesis typically involves stereoselective oxidation or enzymatic modification of precursor sugars. For instance:

- Epimerization : Starting from D-glucose or D-galactose, epimerization at specific carbons (e.g., C4 for galactose) using enzymes like UDP-galactose 4-epimerase.

- Protecting Group Strategies : Selective protection of hydroxyl groups (e.g., using benzyl or acetyl groups) followed by oxidation of the primary alcohol to an aldehyde. Deprotection yields the target compound.

- Biocatalytic Methods : Ketose aldolases can catalyze stereospecific C–C bond formation to generate hexose derivatives .

Q. Which spectroscopic techniques are most effective for characterizing (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (180.16 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies hydroxyl (3200–3600 cm) and aldehyde (∼2700 cm) stretches.

- NMR : NMR distinguishes carbonyl (C=O, ∼205 ppm) and hydroxyl-bearing carbons (60–85 ppm). NMR reveals anomeric proton signals (δ 4.5–5.5 ppm).

- Polarimetry : Measures optical rotation to confirm enantiomeric purity (e.g., D-series sugars exhibit positive rotation) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations enhance understanding of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal’s conformational behavior in aqueous solutions?

Methodological Answer: MD simulations using force fields (e.g., GROMOS or CHARMM) model solute-solvent interactions by tracking hydrogen bonding and torsional angles. Key steps:

System Setup : Solvate the molecule in a TIP3P water box.

Equilibration : Run NPT ensembles to stabilize temperature/pressure.

Trajectory Analysis : Calculate radial distribution functions (RDFs) to identify hydration patterns.

Free Energy Landscapes : Map low-energy conformers (e.g., chair vs. boat forms) using umbrella sampling.

Studies show that the compound’s flexibility in solution impacts its binding to enzymes like hexokinase II (HKII) .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental shifts.

- Solvent Effects : Include implicit solvent models (e.g., PCM) or explicit water molecules in simulations.

- Dynamic Averaging : Account for rapid interconversion between chair conformers, which broadens NMR peaks.

- Cross-Validation : Compare with solid-state NMR or X-ray data to eliminate solvent-induced discrepancies .

Q. How does (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal interact with human hexokinase II (HKII), and what methodologies validate these interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in the HKII active site. Key interactions include hydrogen bonds with Asp657 and Lys171.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and stoichiometry.

- Enzyme Assays : Monitor ATP consumption via coupled NADH oxidation assays.

Recent studies identified this compound as a competitive HKII inhibitor, with IC values in the micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.